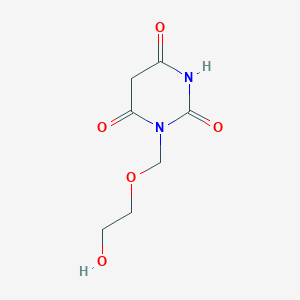
1-(2-Hydroxyethoxy)methyl-5-barbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethoxy)methyl-5-barbituric acid is a chemical compound with the molecular formula C7H10N2O5 and a molecular weight of 202.16 g/mol. This compound is known for its unique structure, which includes a barbituric acid core modified with a hydroxyethoxy methyl group. Barbituric acid derivatives have been widely studied for their diverse applications in medicinal chemistry and other scientific fields.
Métodos De Preparación
The synthesis of 1-(2-Hydroxyethoxy)methyl-5-barbituric acid typically involves the reaction of 2,4,6(1H,3H,5H)-Pyrimidinetrione with 1-[[2-(acetyloxy)ethoxy]methyl]-. This reaction is carried out under specific conditions to ensure the correct formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(2-Hydroxyethoxy)methyl-5-barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyethoxy methyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethoxy)methyl-5-barbituric acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Barbituric acid derivatives have been explored for their sedative and anticonvulsant properties.
Industry: It is used in the development of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethoxy)methyl-5-barbituric acid involves its interaction with specific molecular targets and pathways. The barbituric acid core can interact with neurotransmitter receptors in the brain, leading to sedative effects. The hydroxyethoxy methyl group may influence the compound’s solubility and bioavailability, enhancing its overall efficacy.
Comparación Con Compuestos Similares
1-(2-Hydroxyethoxy)methyl-5-barbituric acid can be compared with other barbituric acid derivatives, such as:
5,5-Diphenylbarbituric acid: Known for its use as a sedative and hypnotic agent.
5-Ethyl-5-phenylbarbituric acid: Used in the treatment of epilepsy and other neurological disorders.
5-(2-Hydroxyethyl)-5-phenylbarbituric acid: Studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific functional group modifications, which can impart distinct chemical and biological properties compared to other barbituric acid derivatives .
Propiedades
IUPAC Name |
1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O5/c10-1-2-14-4-9-6(12)3-5(11)8-7(9)13/h10H,1-4H2,(H,8,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCASDCVHEBGSEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)COCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
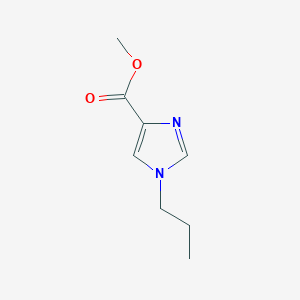
![3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B115655.png)

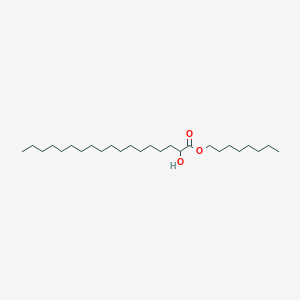
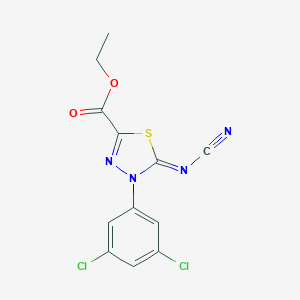

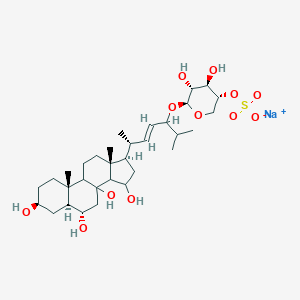
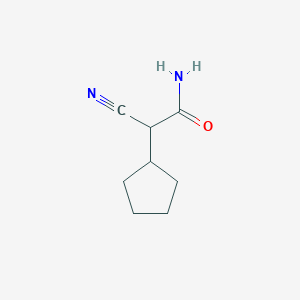
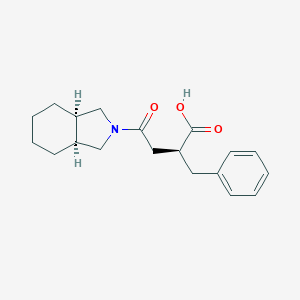



![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B115679.png)

